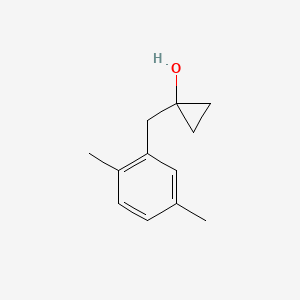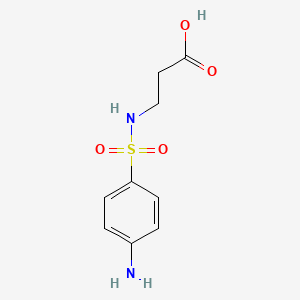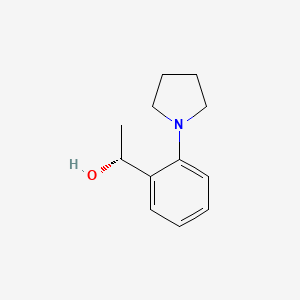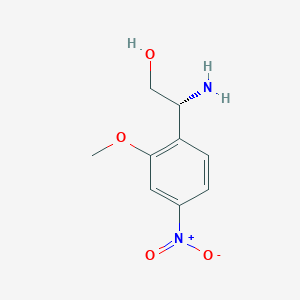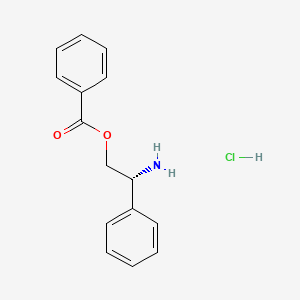
(2R)-2-amino-2-phenylethylbenzoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-phenylethylbenzoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a phenyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-phenylethylbenzoatehydrochloride typically involves the esterification of benzoic acid with (2R)-2-amino-2-phenylethanol. The reaction is usually catalyzed by an acid such as hydrochloric acid, which also helps in the formation of the hydrochloride salt. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2R)-2-amino-2-phenylethylbenzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of an alcohol.
科学研究应用
(2R)-2-amino-2-phenylethylbenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (2R)-2-amino-2-phenylethylbenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-2-amino-2-phenylethylbenzoatehydrochloride: The enantiomer of the compound with similar properties but different biological activity.
2-amino-2-phenylethanol: A precursor in the synthesis of the compound with simpler structure.
Benzoic acid esters: Compounds with similar ester functional groups but different substituents.
Uniqueness
(2R)-2-amino-2-phenylethylbenzoatehydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds
属性
分子式 |
C15H16ClNO2 |
|---|---|
分子量 |
277.74 g/mol |
IUPAC 名称 |
[(2R)-2-amino-2-phenylethyl] benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13;/h1-10,14H,11,16H2;1H/t14-;/m0./s1 |
InChI 键 |
MSIBTAYCLRIKFK-UQKRIMTDSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](COC(=O)C2=CC=CC=C2)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


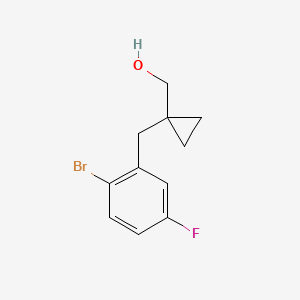
![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)

![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
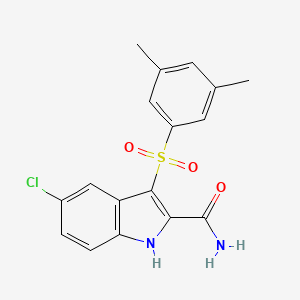
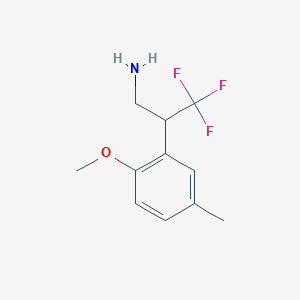
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)
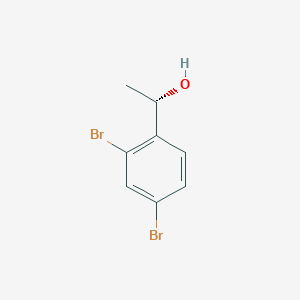

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
